molecular formula C21H18ClN3O B11708177 4-Chloro-N-(2-methyl-4-((2-methylphenyl)diazenyl)phenyl)benzamide CAS No. 293765-29-4

4-Chloro-N-(2-methyl-4-((2-methylphenyl)diazenyl)phenyl)benzamide

Katalognummer: B11708177
CAS-Nummer: 293765-29-4
Molekulargewicht: 363.8 g/mol
InChI-Schlüssel: AKKZDNNCIKZKGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

SALOR-INT L253928-1EA, also known as 4-chloro-N-(2-methyl-4-((2-methylphenyl)diazenyl)phenyl)benzamide, is a chemical compound with the molecular formula C21H18ClN3O and a molecular weight of 363.84 g/mol. This compound is notable for its unique structure, which includes a diazenyl group and a benzamide moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of SALOR-INT L253928-1EA typically involves the reaction of 4-chlorobenzoyl chloride with 2-methyl-4-((2-methylphenyl)diazenyl)aniline under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of SALOR-INT L253928-1EA follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

SALOR-INT L253928-1EA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazenyl group to an amine group.

    Substitution: The chlorine atom in the benzamide moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Aminated derivatives.

    Substitution: Substituted benzamides with various functional groups.

Wissenschaftliche Forschungsanwendungen

SALOR-INT L253928-1EA has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of SALOR-INT L253928-1EA involves its interaction with specific molecular targets. The diazenyl group can undergo redox reactions, influencing cellular redox states. The benzamide moiety can interact with proteins and enzymes, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-chloro-N-(2-methylphenyl)benzamide
  • 4-chloro-N-(4-((2-methylphenyl)diazenyl)phenyl)benzamide
  • 4-chloro-N-(2-methyl-4-((2-methylphenyl)diazenyl)phenyl)acetamide

Uniqueness

SALOR-INT L253928-1EA is unique due to its specific combination of a diazenyl group and a benzamide moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

293765-29-4

Molekularformel

C21H18ClN3O

Molekulargewicht

363.8 g/mol

IUPAC-Name

4-chloro-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]benzamide

InChI

InChI=1S/C21H18ClN3O/c1-14-5-3-4-6-20(14)25-24-18-11-12-19(15(2)13-18)23-21(26)16-7-9-17(22)10-8-16/h3-13H,1-2H3,(H,23,26)

InChI-Schlüssel

AKKZDNNCIKZKGE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.